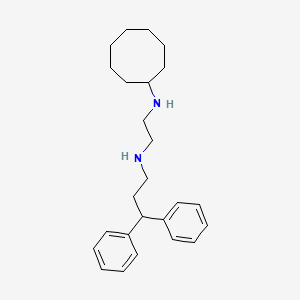
N'-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine is a complex organic compound known for its unique structure and potential applications in various fields This compound is characterized by the presence of a cyclooctyl group and a diphenylpropyl group attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of cyclooctylamine with 3,3-diphenylpropyl bromide in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then reacted with ethane-1,2-diamine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N’-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine.
Análisis De Reacciones Químicas
Types of Reactions
N’-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
N’-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclooctyl-N-(3-phenylpropyl)ethane-1,2-diamine
- N-cyclooctyl-N-(3,3-diphenylpropyl)propane-1,3-diamine
Uniqueness
N’-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine is unique due to its specific structural features, such as the presence of both cyclooctyl and diphenylpropyl groups
Propiedades
Número CAS |
502487-59-4 |
|---|---|
Fórmula molecular |
C25H36N2 |
Peso molecular |
364.6 g/mol |
Nombre IUPAC |
N'-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C25H36N2/c1-2-10-16-24(17-11-3-1)27-21-20-26-19-18-25(22-12-6-4-7-13-22)23-14-8-5-9-15-23/h4-9,12-15,24-27H,1-3,10-11,16-21H2 |
Clave InChI |
WBFQNCKDLYHLPT-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)NCCNCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


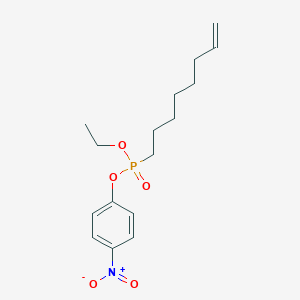
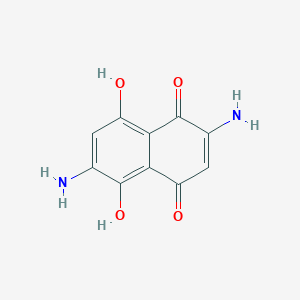
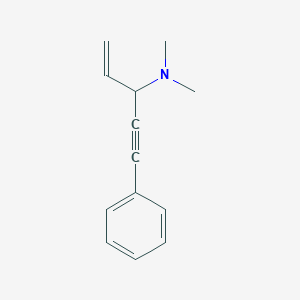
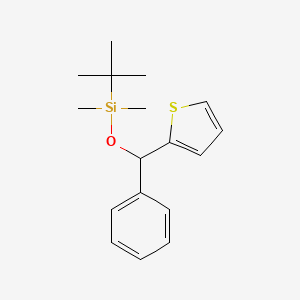
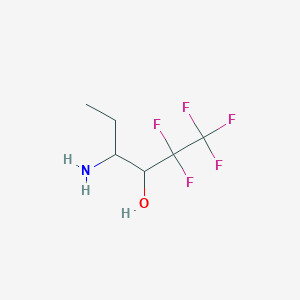


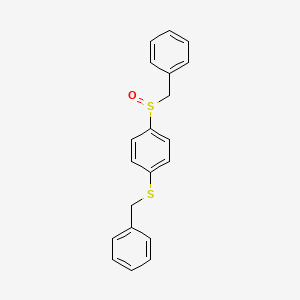
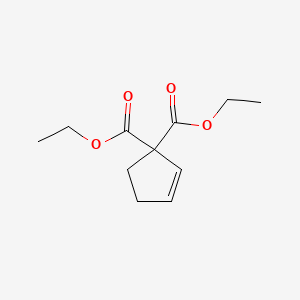
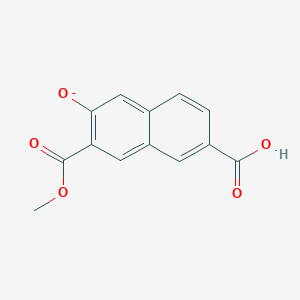
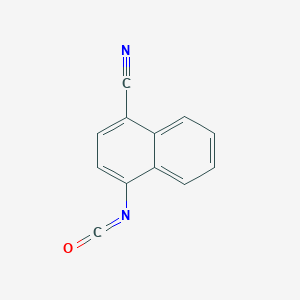
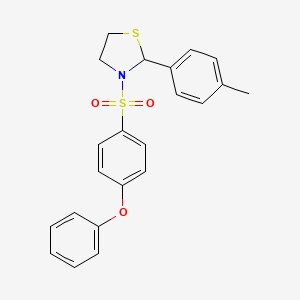
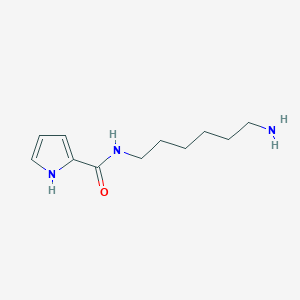
![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)
